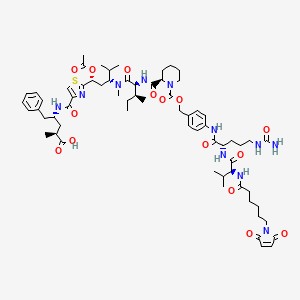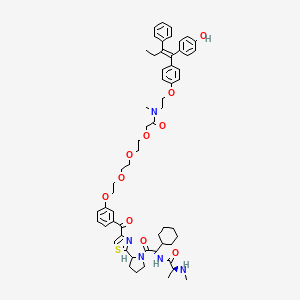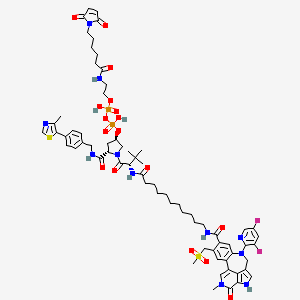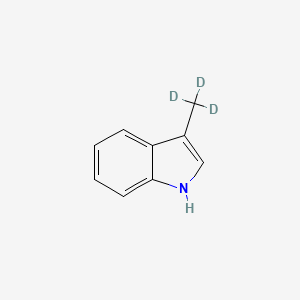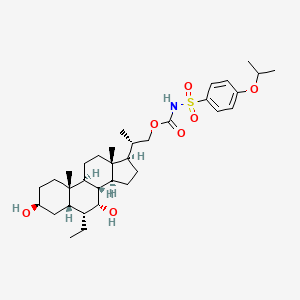
NR1H4 activator 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
NR1H4 activator 1 is synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the use of bile acid derivatives as starting materials. The detailed synthetic route and reaction conditions are outlined in patent WO2018152171A1, example 4 .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple steps of purification and quality control to meet the standards required for research and potential therapeutic applications.
Chemical Reactions Analysis
Types of Reactions
NR1H4 activator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are used for further research and development in medicinal chemistry.
Scientific Research Applications
NR1H4 activator 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the activation of FXR and its effects on various biochemical pathways.
Biology: Investigated for its role in regulating bile acid homeostasis, lipid and glucose metabolism, and immune response
Industry: Utilized in the development of new drugs targeting FXR for various diseases.
Mechanism of Action
NR1H4 activator 1 exerts its effects by binding to the farnesoid X receptor (FXR), a ligand-activated transcription factorThis binding regulates the expression of genes involved in bile acid synthesis, conjugation, and enterohepatic circulation . Additionally, FXR activation influences lipid and glucose homeostasis and modulates the immune response .
Comparison with Similar Compounds
NR1H4 activator 1 is unique due to its high potency and selectivity for FXR. Similar compounds include:
GW4064: Another potent FXR agonist used in research for its effects on bile acid metabolism and liver function.
Obeticholic acid: A semi-synthetic bile acid derivative that acts as an FXR agonist and is used in the treatment of primary biliary cholangitis.
T3 (Triiodothyronine): Although primarily a thyroid hormone, it has been shown to have some FXR agonistic activity in certain contexts.
These compounds share similar mechanisms of action but differ in their potency, selectivity, and therapeutic applications.
Properties
Molecular Formula |
C34H53NO7S |
|---|---|
Molecular Weight |
619.9 g/mol |
IUPAC Name |
[(2S)-2-[(3S,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]propyl] N-(4-propan-2-yloxyphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C34H53NO7S/c1-7-25-29-18-22(36)14-16-34(29,6)28-15-17-33(5)26(12-13-27(33)30(28)31(25)37)21(4)19-41-32(38)35-43(39,40)24-10-8-23(9-11-24)42-20(2)3/h8-11,20-22,25-31,36-37H,7,12-19H2,1-6H3,(H,35,38)/t21-,22+,25-,26-,27+,28+,29+,30+,31-,33-,34-/m1/s1 |
InChI Key |
JLMRPDFFAJUPGE-CCWPMEQWSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H]1O)CC[C@@H]4[C@H](C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)COC(=O)NS(=O)(=O)C5=CC=C(C=C5)OC(C)C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


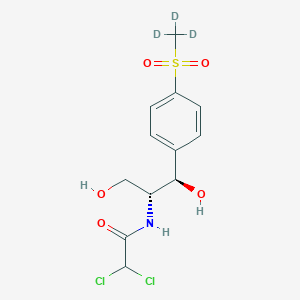
![3-[3-[(2S)-2-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-(2-fluoroprop-2-enoyl)piperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]pyrrolidin-1-yl]propoxy]propanoic acid](/img/structure/B12423508.png)
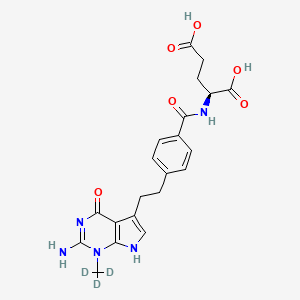
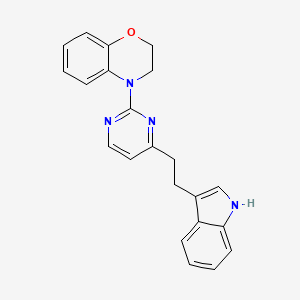
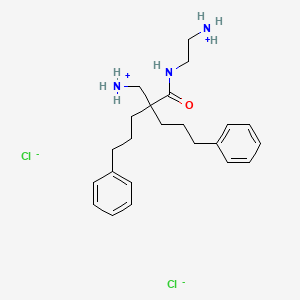
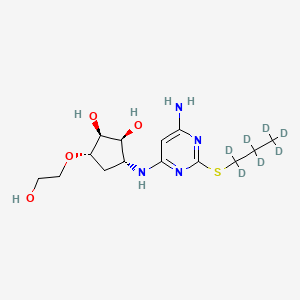
![c[Arg-Arg-Arg-Arg-Dip-Dip-Dip]](/img/structure/B12423534.png)
